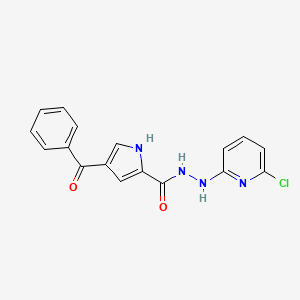

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Properties

Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral properties. For example, synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone moieties have shown promising antibacterial activity against various strains, including Staphylococcus epidermidis, Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans (Poojari et al., 2017). Another study highlighted novel 3-sulphonamido-quinazolin-4(3H)-one derivatives with antiviral activities against respiratory and biodefense viruses (Selvam et al., 2007).

Anticancer Activity

Compounds with quinazolinone scaffolds have been explored for their anticancer potential. The synthesis and biological activity of new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives revealed high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study reported the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents (Shao et al., 2014).

Diuretic and Antihypertensive Agents

Quinazolinone derivatives have also been evaluated as diuretic and antihypertensive agents. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives and evaluated them for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing excellent activity (Rahman et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the condensation of N-benzyl-N-methylhexanamide with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "N-benzyl-N-methylhexanamide", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: N-benzyl-N-methylhexanamide is reacted with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid in the presence of acetic acid and methanol to form the corresponding amide.", "Step 2: The amide is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is cyclized using hydrochloric acid to form the quinazoline ring.", "Step 4: The resulting product is treated with sodium hydroxide to form the corresponding salt.", "Step 5: The salt is extracted with diethyl ether to obtain the final product, N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide." ] } | |

Número CAS |

422275-42-1 |

Fórmula molecular |

C22H25N3O2S |

Peso molecular |

395.52 |

Nombre IUPAC |

N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C22H25N3O2S/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28) |

Clave InChI |

ZVTAEHHLMCRRMD-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2730812.png)

![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2730817.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)

![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)